molecular formula C9H13NO3 B166355 Ethyl (2-(furan-3-yl)ethyl)carbamate CAS No. 131169-29-4

Ethyl (2-(furan-3-yl)ethyl)carbamate

Cat. No.: B166355
CAS No.: 131169-29-4
M. Wt: 183.2 g/mol
InChI Key: LRQSCKOTZYCYJA-UHFFFAOYSA-N
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Description

Ethyl (2-(furan-3-yl)ethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(furan-3-yl)ethyl)carbamate typically involves the reaction of ethyl carbamate with a furan derivative. One common method is the reaction of ethyl carbamate with 2-(furan-3-yl)ethylamine under mild conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(furan-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Carbamate derivatives, including those structurally related to ethyl (2-(furan-3-yl)ethyl)carbamate, have been investigated for their anticancer properties. For instance, studies have shown that certain carbamate derivatives exhibit significant growth inhibition against various cancer cell lines such as non-small cell lung cancer and colon cancer. The mechanism often involves the modulation of metabolic pathways that lead to cell apoptosis .

Case Study:
A study highlighted the hydrolytic stability of carbamate derivatives in human plasma, indicating that some compounds could be metabolized to active forms that exert anticancer effects. The half-lives of these compounds ranged from 100 to 180 minutes, suggesting a potential for sustained therapeutic action .

1.2 Neuroprotective Effects

Research has indicated that carbamate compounds can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's. For example, ethyl methyl carbamate has been studied for its role as a cholinesterase inhibitor, which is crucial in managing symptoms of Alzheimer's disease .

Agricultural Applications

2.1 Pesticide Development

This compound and related furan derivatives are being explored for their potential as pesticide agents. The furan moiety is known for its biological activity, which can be harnessed in developing new insecticides or herbicides that are environmentally friendly and effective against pests.

Case Study:
Research on the metabolism of insecticides such as benfuracarb suggests that furan derivatives play a significant role in the metabolic pathways of these compounds, leading to the formation of active metabolites that can enhance pest control efficacy .

Synthesis and Chemical Properties

This compound belongs to the class of carbamate esters, which are characterized by their ability to form stable complexes with various biological targets. The synthesis typically involves the reaction of furan derivatives with carbamates under controlled conditions to yield high-purity products suitable for research applications.

Table 1: Synthesis Pathways for this compound

StepReactantsConditionsProducts
1Furan derivative + Carbamic acidHeat, catalystThis compound
2Ethanol + Furan derivativeRefluxEthyl furan ester

Mechanism of Action

The mechanism of action of ethyl (2-(furan-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The furan ring can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The carbamate group can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate compound with known carcinogenic properties.

    Ethyl furan-2-carboxylate: A furan derivative with different functional groups.

    Methyl carbamate: Another carbamate compound with different alkyl groups.

Uniqueness

Ethyl (2-(furan-3-yl)ethyl)carbamate is unique due to the presence of both the furan ring and the carbamate group, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl (2-(furan-3-yl)ethyl)carbamate is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and a carbamate functional group. The molecular formula is C11H13NO3C_{11}H_{13}NO_3, with a molecular weight of approximately 209.23 g/mol. The furan moiety contributes to its reactivity, while the carbamate group enhances its interaction with biological targets.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

  • The compound exhibits significant antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

2. Anticancer Properties

  • This compound has shown promise in anticancer research. It appears to induce apoptosis in cancer cell lines, including breast and liver cancer cells, through mechanisms involving oxidative stress and DNA damage.

3. Antioxidant Effects

  • The compound possesses antioxidant properties, which may protect cells from oxidative damage. This activity is particularly relevant in mitigating the effects of reactive oxygen species (ROS).

The mechanisms underlying the biological activities of this compound involve:

  • Metabolic Activation : The furan ring can undergo metabolic transformation to form reactive intermediates that interact with cellular macromolecules, including proteins and nucleic acids.
  • Enzyme Interaction : The carbamate group may interact with various enzymes, potentially modulating their activity and contributing to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of E. coli and S. aureus
AnticancerInduces apoptosis in breast and liver cancer cell lines
AntioxidantReduces oxidative stress by scavenging ROS

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on human breast cancer cells demonstrated a dose-dependent increase in cell death. The IC50 values ranged from 10 to 20 µM, indicating significant cytotoxicity at relatively low concentrations. Mechanistic studies suggested that the compound triggers apoptosis through activation of caspase pathways and induction of oxidative stress markers.

Toxicity and Safety Profile

While this compound exhibits promising biological activities, safety assessments are crucial. Research indicates that prolonged exposure may lead to genotoxic effects, emphasizing the need for careful evaluation in therapeutic applications.

Properties

IUPAC Name

ethyl N-[2-(furan-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-13-9(11)10-5-3-8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQSCKOTZYCYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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